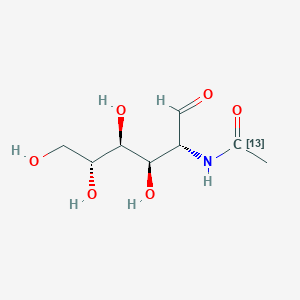
N-Acetyl-D-glucosamine-13C-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-アセチル-D-グルコサミン-13C-1は、グルコサミンの一種の単糖誘導体であり、炭素1位に13C同位体が置換されています。 この化合物は、特に代謝研究におけるトレーサーとして、核磁気共鳴(NMR)実験において生化学研究で頻繁に使用されています 。安定同位体標識された化合物であり、研究者は代謝経路や生化学的プロセスを高い精度で追跡し、分析することができます。
準備方法
合成経路と反応条件
N-アセチル-D-グルコサミン-13C-1は、甲殻類や昆虫の外骨格に存在する天然高分子であるキチンを化学的に加水分解することで合成することができます。このプロセスには、以下のステップが含まれます。
脱アセチル化: まず、キチンを脱アセチル化してキトサンを生成します。
加水分解: 次に、塩酸を用いてキトサンを加水分解し、D-グルコサミンを得ます。
アセチル化: D-グルコサミンを無水酢酸を用いてアセチル化してN-アセチル-D-グルコサミンを生成します。
工業生産方法
N-アセチル-D-グルコサミン-13C-1の工業生産では、通常、微生物発酵と酵素加水分解が用いられます。遺伝子組み換え細菌を用いた微生物発酵によって、グルコサミンを高い収率で生成することができ、その後、アセチル化されて13C同位体で標識されます。 キチナーゼ酵素を用いたキチンの酵素加水分解は、N-アセチル-D-グルコサミンを製造するためのもう1つの環境に優しく効率的な方法です .
化学反応の分析
反応の種類
N-アセチル-D-グルコサミン-13C-1は、以下の化学反応を含む、さまざまな化学反応を起こします。
酸化: N-アセチル-D-グルコサミン酸を生成するために酸化することができます。
還元: 還元反応によってN-アセチル-D-グルコサミンアルコールに変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
酸化: N-アセチル-D-グルコサミン酸
還元: N-アセチル-D-グルコサミンアルコール
置換: さまざまな置換グルコサミン誘導体
科学研究への応用
N-アセチル-D-グルコサミン-13C-1は、さまざまな科学研究への応用があります。
化学: NMR分光法におけるトレーサーとして、代謝経路や酵素動力学を研究するために使用されます。
生物学: 生体におけるグルコサミンとその誘導体の代謝を理解するのに役立ちます。
医学: グルコサミンの代謝が役割を果たす、変形性関節症、がん、その他の疾患に関連する研究で使用されます。
科学的研究の応用
N-Acetyl-D-glucosamine-13C-1 has a wide range of scientific research applications:
Chemistry: Used as a tracer in NMR spectroscopy to study metabolic pathways and enzyme kinetics.
Biology: Helps in understanding the metabolism of glucosamine and its derivatives in living organisms.
Medicine: Used in research related to osteoarthritis, cancer, and other diseases where glucosamine metabolism plays a role.
Industry: Employed in the production of dietary supplements and pharmaceuticals.
作用機序
N-アセチル-D-グルコサミン-13C-1の作用機序は、さまざまな酵素の基質として作用する代謝経路への組み込みに関与しています。糖タンパク質の代謝に関与し、結合組織の構造と機能に不可欠なグリコサミノグリカン(GAG)を形成します。 標識された炭素により、研究者はこれらの経路における組み込みと変換を追跡することができ、生化学的プロセスに関する洞察を提供します .
類似化合物の比較
類似化合物
N-アセチル-D-グルコサミン: 標識されていない化合物のバージョン。
N-アセチル-D-マンノサミン-13C-1: 同様の研究に応用される別の安定同位体標識化合物.
独自性
N-アセチル-D-グルコサミン-13C-1は、代謝研究における正確な追跡と分析を可能にする安定同位体標識により、独自性を持ちます。 これは、グルコサミンの代謝の詳しい機構を理解することが重要な研究分野において、貴重なツールとなっています .
類似化合物との比較
Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound.
N-Acetyl-D-mannosamine-13C-1: Another stable isotope-labeled compound used in similar research applications.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research areas where understanding the detailed mechanisms of glucosamine metabolism is crucial .
特性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
222.20 g/mol |
IUPAC名 |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i4+1 |
InChIキー |
MBLBDJOUHNCFQT-DJXBAJPFSA-N |
異性体SMILES |
C[13C](=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
正規SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















